

Application Notes and Protocols: Synthesis and Purification of Sabrac

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sabrac**

Cat. No.: **B8236299**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sabrac, with the IUPAC name 2-bromo-N-((2S,3R)-1,3-dihydroxyoctadecan-2-yl)acetamide, is a potent, irreversible inhibitor of acid ceramidase (AC). Acid ceramidase is a lysosomal enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. The accumulation of ceramide is associated with pro-apoptotic signaling, while its breakdown product, sphingosine, can be phosphorylated to sphingosine-1-phosphate (S1P), a signaling molecule involved in cell proliferation, survival, and migration. By inhibiting acid ceramidase, **Sabrac** leads to an increase in cellular ceramide levels and a decrease in sphingosine and S1P levels, thereby promoting apoptosis. This mechanism makes **Sabrac** a valuable tool for studying sphingolipid metabolism and a potential therapeutic agent in diseases characterized by elevated acid ceramidase activity, such as certain cancers.

These application notes provide a detailed protocol for the chemical synthesis and subsequent purification of **Sabrac** for research and drug development purposes.

Data Presentation

Table 1: Physicochemical Properties of Sabrac

Property	Value
IUPAC Name	2-bromo-N-((2S,3R)-1,3-dihydroxyoctadecan-2-yl)acetamide
CAS Number	886212-98-2
Molecular Formula	C ₂₀ H ₄₀ BrNO ₃
Molecular Weight	422.45 g/mol
Appearance	White to off-white solid
Solubility	Soluble in methanol, ethanol, and DMSO

Table 2: Key Reagents for Sabrac Synthesis

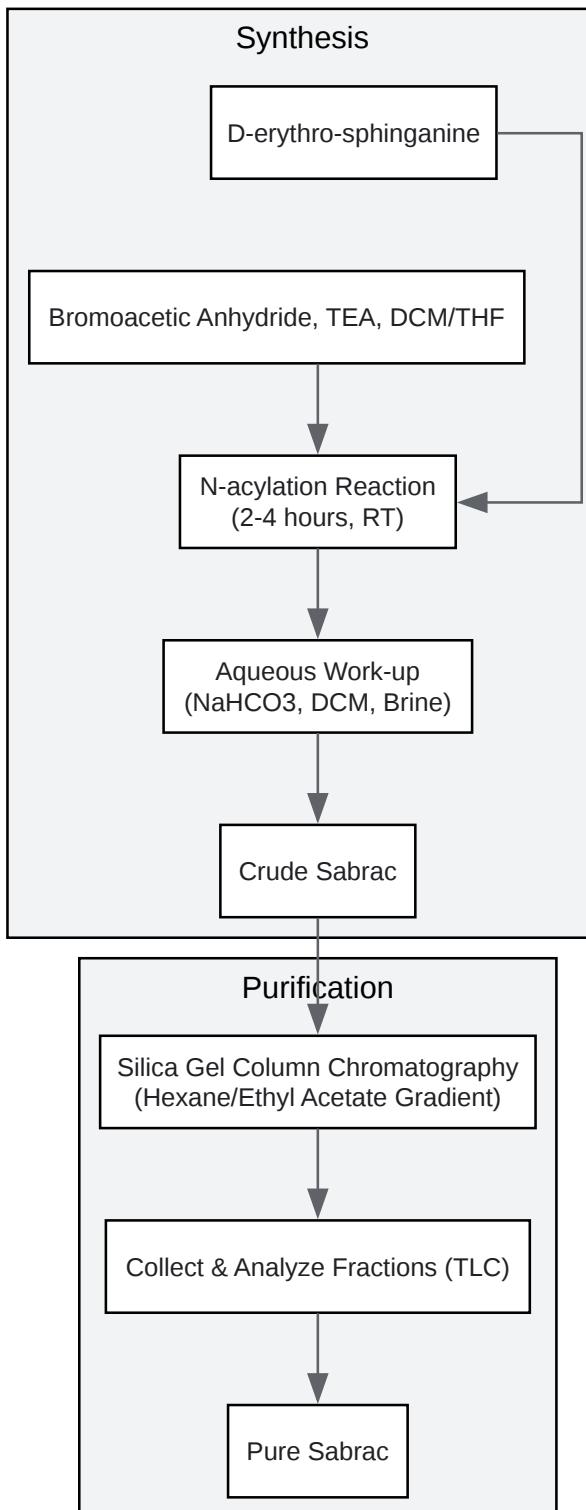
Reagent	Molecular Formula	Molecular Weight (g/mol)	Role
(2S,3R)-2-aminooctadecane-1,3-diol (D-erythro-sphinganine)	C ₁₈ H ₃₉ NO ₂	301.51	Starting material (sphingoid base)
Bromoacetic anhydride	C ₄ H ₄ Br ₂ O ₃	259.88	Acylation agent
Triethylamine (TEA)	C ₆ H ₁₅ N	101.19	Base
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	Solvent
Tetrahydrofuran (THF)	C ₄ H ₈ O	72.11	Solvent
Silica Gel	SiO ₂	60.08	Stationary phase for chromatography

Experimental Protocols

The synthesis of **Sabrac** is achieved through the N-acylation of the commercially available sphingoid base, D-erythro-sphinganine, with bromoacetic anhydride.

Protocol 1: Synthesis of Sabrac

- Reaction Setup:
 - In a round-bottom flask, dissolve D-erythro-sphinganine (1 equivalent) in a 1:1 mixture of dichloromethane (DCM) and tetrahydrofuran (THF).
 - Add triethylamine (TEA) (2 equivalents) to the solution to act as a base.
 - Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Acylating Agent:
 - Dissolve bromoacetic anhydride (1.5 equivalents) in DCM.
 - Add the bromoacetic anhydride solution dropwise to the stirred solution of D-erythro-sphinganine and TEA over a period of 15-20 minutes.
- Reaction Monitoring:
 - Allow the reaction to proceed at room temperature for 2-4 hours.
 - Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (e.g., 95:5 v/v). The product, **Sabrac**, will have a higher R_f value than the starting sphinganine.
- Work-up:
 - Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
 - Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
 - Combine the organic layers and wash with brine (saturated NaCl solution).
 - Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.


Protocol 2: Purification of **Sabrac** by Column Chromatography

- Column Preparation:
 - Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
 - Pack a glass chromatography column with the silica gel slurry.
- Loading the Sample:
 - Dissolve the crude **Sabrac** product in a minimal amount of DCM.
 - Adsorb the dissolved crude product onto a small amount of silica gel and dry it under vacuum.
 - Carefully load the dried silica gel containing the crude product onto the top of the prepared column.
- Elution:
 - Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50-60%).
 - Collect fractions and monitor them by TLC to identify the fractions containing the pure **Sabrac**.
- Isolation and Characterization:
 - Combine the pure fractions containing **Sabrac**.
 - Remove the solvent under reduced pressure to yield **Sabrac** as a white to off-white solid.
 - Determine the yield and characterize the final product by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity. The expected yield is typically in the range of 60-80%.

Visualizations

Diagram 1: Synthesis Workflow of Sabrac

Sabrac Synthesis and Purification Workflow

Inhibition of Acid Ceramidase by Sabrac

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis and Purification of Sabrac]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8236299#sabrac-synthesis-and-purification-protocol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com